N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pteridin core substituted with a 4-fluorophenylmethyl group and a sulfanyl acetamide moiety linked to a 4-ethylphenyl substituent. However, direct biological data for this compound are absent in the provided evidence, necessitating comparative analysis with structurally analogous compounds to infer properties and applications.
Properties
Molecular Formula |
C23H20FN5O2S |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H20FN5O2S/c1-2-15-5-9-18(10-6-15)27-19(30)14-32-23-28-21-20(25-11-12-26-21)22(31)29(23)13-16-3-7-17(24)8-4-16/h3-12H,2,13-14H2,1H3,(H,27,30) |
InChI Key |
HHNMAJZOMPMMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pteridine intermediate.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using ethylbenzene and a suitable catalyst like aluminum chloride.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pteridine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential interactions with enzymes and receptors can be studied. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Data Table: Key Analogues and Properties
Biological Activity
N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, enzyme inhibition, and cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pteridine core
- A sulfonamide moiety
- An ethylphenyl group
- A fluorophenyl substituent
This unique arrangement suggests potential interactions with biological targets, making it a candidate for further investigation.
1. Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, related derivatives have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.
2. Acetylcholinesterase Inhibition
Research has highlighted the potential of this compound to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. A study on structurally similar compounds demonstrated that certain derivatives exhibited potent AChE inhibitory activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
3. Cytotoxicity Against Cancer Cell Lines
The compound's cytotoxic effects have been evaluated against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (hepatocellular carcinoma)
Table 1 summarizes the cytotoxic activity of this compound compared to established chemotherapeutics.
| Cell Line | Compound EC50 (μM) | Reference Drug EC50 (μM) | Remarks |
|---|---|---|---|
| MCF-7 | 10.28 | 0.877 (Doxorubicin) | Higher activity than Doxorubicin |
| HepG2 | 10.79 | 0.877 (Doxorubicin) | Significant antiproliferative effect |
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Radical Scavenging : The presence of the pteridine ring may facilitate electron donation, enhancing antioxidant capacity.
- Enzyme Interaction : Molecular docking studies suggest favorable binding interactions with AChE and other enzymes involved in metabolic pathways .
- Induction of Apoptosis : Evidence indicates that compounds with similar structures can induce apoptosis in cancer cells through caspase activation pathways .
Case Studies
Several case studies have documented the effects of similar compounds on cellular models:
- Neuroprotection : One study demonstrated that related acetamides could mitigate oxidative stress-induced damage in neuronal cells, highlighting their potential as neuroprotective agents .
- Cancer Treatment : In vitro studies showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cell lines, suggesting their utility as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
